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Compound of Interest

Compound Name: 6-Chloro-5-nitropyridin-2-amine

Cat. No.: B1588004 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

6-Chloro-5-nitropyridin-2-amine, a key heterocyclic intermediate in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices

and the self-validating nature of the described protocols are emphasized to ensure scientific

integrity.

Introduction and Molecular Structure
6-Chloro-5-nitropyridin-2-amine (CAS No. 84487-03-6) possesses a unique substitution

pattern on the pyridine ring, which imparts specific chemical reactivity and makes its

unambiguous characterization crucial. The presence of an amino group, a nitro group, and a

chlorine atom on the pyridine core creates a distinct electronic environment, which is reflected

in its spectroscopic signatures.
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Caption: Chemical structure of 6-Chloro-5-nitropyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules. For 6-Chloro-5-nitropyridin-2-amine, both ¹H and ¹³C NMR provide critical

information about the electronic environment of the protons and carbons in the pyridine ring.

¹H NMR Spectroscopy
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Due to the substitution pattern, the ¹H NMR spectrum of this compound is expected to be

relatively simple, showing two signals in the aromatic region corresponding to the two protons

on the pyridine ring. The electron-withdrawing nature of the nitro and chloro groups, and the

electron-donating amino group, will significantly influence the chemical shifts of these protons.

Predicted ¹H NMR Data:

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

H-3 8.0 - 8.2 d

H-4 6.5 - 6.7 d

NH₂ 5.0 - 6.0 br s

Disclaimer: The ¹H NMR data is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR:

A robust protocol for acquiring a high-quality ¹H NMR spectrum involves dissolving

approximately 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃. The

choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of

compounds and to allow for the observation of exchangeable protons like those of the amino

group. The spectrum should be acquired on a 400 MHz or higher field spectrometer to ensure

adequate signal dispersion.

Sample Preparation Data Acquisition (400 MHz) Data Processing

Dissolve 5-10 mg in
0.7 mL DMSO-d₆

Vortex to ensure
homogeneity

Transfer to
NMR tube

Lock on
DMSO-d₆ signal

Shim for optimal
field homogeneity

Acquire ¹H spectrum
(e.g., 16 scans) Fourier Transform Phase Correction Baseline Correction Integration

Click to download full resolution via product page

Caption: Workflow for ¹H NMR analysis.
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¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The

chemical shifts of the five carbon atoms in the pyridine ring are influenced by the attached

functional groups.

¹³C NMR Data:

A ¹³C NMR spectrum for 6-Chloro-5-nitropyridin-2-amine is available from Wiley-VCH. While

the full dataset is proprietary, analysis of similar structures allows for the prediction of the

chemical shift regions.

Carbon Predicted Chemical Shift (ppm)

C-2 158 - 162

C-3 108 - 112

C-4 138 - 142

C-5 130 - 134

C-6 145 - 149

Disclaimer: The ¹³C NMR data is based on predictions and should be verified with experimental

data.

Experimental Protocol for ¹³C NMR:

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, though a slightly higher

concentration may be beneficial due to the lower natural abundance of the ¹³C isotope. A

standard proton-decoupled ¹³C NMR experiment is typically performed. For a more detailed

analysis, DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

conducted to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

The IR spectrum of 6-Chloro-5-nitropyridin-2-amine is expected to show characteristic
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absorption bands for the N-H, N-O, C-Cl, and aromatic C=N/C=C bonds.

Characteristic IR Absorption Frequencies:

Functional Group Wavenumber (cm⁻¹) Intensity

N-H stretch (amine) 3400 - 3250 Medium (two bands)

Aromatic C-H stretch 3100 - 3000 Medium to weak

Asymmetric NO₂ stretch 1550 - 1500 Strong

N-H bend (amine) 1650 - 1580 Medium

Aromatic C=C/C=N stretch 1600 - 1450 Medium to strong

Symmetric NO₂ stretch 1350 - 1300 Strong

C-N stretch (aromatic amine) 1335 - 1250 Strong

C-Cl stretch 850 - 550 Strong

Experimental Protocol for IR Spectroscopy (ATR):

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample. A small amount of the solid is placed directly on the ATR crystal,

and pressure is applied to ensure good contact. The spectrum is then recorded. This method

requires minimal sample preparation and is non-destructive.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI):

The molecular formula of 6-Chloro-5-nitropyridin-2-amine is C₅H₄ClN₃O₂. The nominal

molecular weight is 173 g/mol . Due to the presence of chlorine, the molecular ion peak (M⁺)

will exhibit a characteristic isotopic pattern, with a peak at m/z 173 (for ³⁵Cl) and a smaller peak

at m/z 175 (for ³⁷Cl) in an approximate 3:1 ratio.
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Plausible Fragmentation Pathways:

Under EI conditions, the molecular ion can undergo fragmentation. Common fragmentation

pathways for this molecule could include:

Loss of NO₂: [M - 46]⁺

Loss of Cl: [M - 35]⁺

Loss of HCN from the pyridine ring: A common fragmentation for pyridines.

[M]⁺˙
m/z 173/175

[M-NO₂]⁺
m/z 127/129- NO₂

[M-Cl]⁺
m/z 138

- Cl
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Caption: Simplified potential fragmentation in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with an

EI source is a suitable method. The sample is dissolved in a volatile solvent and injected into

the GC. The compound is separated on the column and then introduced into the mass

spectrometer.

Conclusion
The spectroscopic characterization of 6-Chloro-5-nitropyridin-2-amine relies on a

combination of NMR, IR, and MS techniques. While a complete set of experimental data is not

publicly available, this guide provides a comprehensive overview of the expected spectroscopic

features based on established principles and data from related compounds. The detailed

protocols provided herein offer a solid foundation for researchers to obtain and interpret high-

quality data for this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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